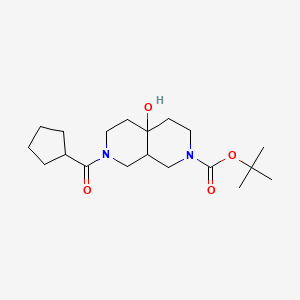
tert-Butyl 7-(cyclopentylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate
Übersicht
Beschreibung
Tert-Butyl 7-(cyclopentylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H32N2O4 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
tert-Butyl 7-(cyclopentylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- CAS Number : 2096985-30-5
- Molecular Weight : 352.48 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Studies have indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, structure-activity relationship (SAR) studies have shown that modifications at specific positions can enhance activity against various pathogens, including bacteria and fungi .
2. Antiparasitic Activity
Research has highlighted the efficacy of naphthyridine derivatives against Plasmodium falciparum, the causative agent of malaria. Compounds similar to tert-butyl 7-(cyclopentylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine were found to inhibit phosphatidylinositol-4-kinase (PI4K), a crucial enzyme for the parasite's survival . This inhibition disrupts the parasite's metabolism and growth.
3. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been suggested that naphthyridine derivatives can inhibit hemozoin formation, a process necessary for the detoxification of heme in Plasmodium species .
Case Study 1: Antimicrobial Efficacy
In a recent study, various naphthyridine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those in tert-butyl 7-(cyclopentylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine significantly improved antimicrobial potency, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Escherichia coli |
| tert-butyl derivative | 8 | Staphylococcus aureus |
Case Study 2: Antimalarial Activity
In vitro assays demonstrated that certain naphthyridine compounds exhibited IC50 values below 100 nM against drug-resistant strains of Plasmodium falciparum. These findings suggest that structural modifications could lead to enhanced selectivity and potency against malaria parasites .
The proposed mechanisms by which tert-butyl 7-(cyclopentylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine exerts its biological effects include:
- Inhibition of Key Metabolic Pathways : By targeting PI4K and other enzymes involved in critical metabolic pathways.
- Disruption of Cellular Integrity : Through interference with cell wall synthesis or function in bacteria.
Eigenschaften
IUPAC Name |
tert-butyl 7-(cyclopentanecarbonyl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O4/c1-18(2,3)25-17(23)21-11-9-19(24)8-10-20(12-15(19)13-21)16(22)14-6-4-5-7-14/h14-15,24H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUDTPNMZAZPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN(CC2C1)C(=O)C3CCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















